molecular formula C37H56O4 B1223207 Artapetalin C

Artapetalin C

Número de catálogo: B1223207
Peso molecular: 564.8 g/mol
Clave InChI: QHKSMEVDOFESGZ-WSLZLVNGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Artapetalin C is a natural product found in Artabotrys hexapetalus with data available.

Q & A

Basic Research Questions

Q. What are the current challenges in synthesizing Artapetalin C with high purity, and what methodological advancements address these issues?

  • Methodological Answer: Synthesis of this compound often faces challenges in achieving high batch-to-batch consistency due to variations in peptide content, impurities, and solubility. To address this, researchers should employ advanced purification techniques (e.g., HPLC-MS) and validate protocols using standardized quality control metrics (e.g., peptide content analysis, TFA removal assays) .

Q. How can researchers optimize extraction protocols for this compound from natural sources to maximize yield and bioactivity?

  • Methodological Answer: Optimization requires systematic testing of extraction solvents (e.g., polar vs. non-polar), temperature gradients, and enzymatic pretreatment. Bioactivity-guided fractionation combined with LC-UV/MS can identify active fractions while minimizing degradation .

Q. What spectroscopic and chromatographic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) for stereochemical analysis, High-Resolution Mass Spectrometry (HR-MS) for molecular formula confirmation, and tandem HPLC for purity assessment. Cross-validate results with reference standards where available .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity and selectivity?

  • Methodological Answer: Use cell lines representative of the target disease (e.g., cancer) and normal cells for selectivity indices. Incorporate dose-response curves (IC₅₀ calculations) and validate via apoptosis/necrosis markers (e.g., Annexin V/PI staining) .

Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer: Nonlinear regression models (e.g., sigmoidal dose-response) to estimate EC₅₀/ED₅₀ values. Apply ANOVA with post-hoc tests for multi-group comparisons and report confidence intervals to assess variability .

Advanced Research Questions

Q. How do conflicting reports on this compound’s mechanism of action (e.g., apoptosis vs. autophagy induction) reflect methodological biases, and how can these be resolved?

  • Methodological Answer: Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration, hypoxia) or endpoint assays (e.g., Western blot vs. flow cytometry). Resolve by standardizing protocols across labs and using orthogonal validation methods (e.g., CRISPR knockouts of apoptotic/autophagy genes) .

Q. What computational modeling approaches are most effective in predicting this compound’s interactions with biological targets, and how do these compare with empirical data?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and stability. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo pharmacokinetic profiles of this compound?

  • Methodological Answer: Investigate bioavailability limitations using ADME assays (e.g., Caco-2 permeability, microsomal stability). Modify formulations (e.g., liposomal encapsulation) or pro-drug strategies to enhance systemic exposure .

Q. What strategies mitigate off-target effects of this compound in complex biological systems, and how are these evaluated experimentally?

  • Methodological Answer: Employ chemoproteomics (e.g., affinity-based pull-downs with quantitative MS) to identify off-target interactions. Validate using RNAi/CRISPR screens and phenotypic rescue experiments .

Q. How can multi-omics datasets (transcriptomics, proteomics) be integrated to elucidate this compound’s polypharmacology?

  • Methodological Answer: Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) and network pharmacology tools (e.g., Cytoscape) to identify synergistic targets. Cross-reference with clinical databases (e.g., TCGA) for disease relevance .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Apply iterative triangulation, combining quantitative (e.g., meta-analysis) and qualitative (e.g., expert panel review) methods to resolve conflicting findings .
  • Experimental Reproducibility : Document reagent sources (e.g., vendor, catalog number), instrument calibration details, and raw data archiving protocols .
  • Ethical and Reporting Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for question formulation and ARRIVE guidelines for preclinical reporting .

Propiedades

Fórmula molecular

C37H56O4

Peso molecular

564.8 g/mol

Nombre IUPAC

3-[(7Z,10Z,13Z)-16-[[(1R,4R,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yl-4-tricyclo[4.4.0.01,5]decanyl]oxy]hexadeca-7,10,13-trienyl]-4-methoxy-5-methylidenefuran-2-one

InChI

InChI=1S/C37H56O4/c1-27(2)30-23-22-28(3)37-25-24-36(5,34(37)32(30)37)40-26-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-31-33(39-6)29(4)41-35(31)38/h7,9-10,12,16,18,27-28,30,32,34H,4,8,11,13-15,17,19-26H2,1-3,5-6H3/b9-7-,12-10-,18-16-/t28-,30+,32-,34+,36-,37-/m1/s1

Clave InChI

QHKSMEVDOFESGZ-WSLZLVNGSA-N

SMILES

CC1CCC(C2C13C2C(CC3)(C)OCCC=CCC=CCC=CCCCCCCC4=C(C(=C)OC4=O)OC)C(C)C

SMILES isomérico

C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2[C@](CC3)(C)OCC/C=C\C/C=C\C/C=C\CCCCCCC4=C(C(=C)OC4=O)OC)C(C)C

SMILES canónico

CC1CCC(C2C13C2C(CC3)(C)OCCC=CCC=CCC=CCCCCCCC4=C(C(=C)OC4=O)OC)C(C)C

Sinónimos

artapetalin C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Artapetalin C
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Artapetalin C
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Artapetalin C
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Artapetalin C
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Artapetalin C
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Artapetalin C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.